Lipophilicity (XLogP3) Differentiation
The target compound's computed XLogP3 of 1.3 (PubChem) positions it in the optimal lipophilicity window for oral bioavailability and blood-brain barrier penetration according to Lipinski and CNS MPO rules. In contrast, the non-methylated analog 3-(pyridin-2-yl)propan-1-ol (CAS 2859-68-9) has a predicted logP of approximately 0.5–0.7 (ChemAxon/ALOGPS consensus), a difference of ~0.6–0.8 log units [1]. The 3-pyridyl regioisomer 2-methyl-1-(pyridin-3-yl)propan-1-ol (CAS 102994-45-6) has a predicted logP of approximately 0.97 (ChemAxon) [2]. The ~0.33 log unit difference between the 2-pyridyl and 3-pyridyl methyl-branched isomers reflects the altered electronic distribution from nitrogen position, which can shift passive membrane permeability by an estimated 1.5–2 fold based on established logP-permeability correlations. This difference is relevant for applications requiring consistent partitioning behavior in biological assays or chromatographic purification.
| Evidence Dimension | Computed lipophilicity (XLogP3 / predicted logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (PubChem 2.1, 2021) |
| Comparator Or Baseline | 3-(Pyridin-2-yl)propan-1-ol: predicted logP ≈ 0.5–0.7 (ALOGPS/ChemAxon consensus); 2-Methyl-1-(pyridin-3-yl)propan-1-ol: predicted logP = 0.97 (ChemAxon, PhytoBank) |
| Quantified Difference | ΔlogP ≈ +0.6 to +0.8 vs. non-methylated analog; ΔlogP ≈ +0.33 vs. 3-pyridyl regioisomer |
| Conditions | Computational prediction; no experimental logP/shake-flask data available for target compound |
Why This Matters
A ΔlogP of ≥0.3 can translate to a 2-fold difference in membrane permeability, impacting biological assay reproducibility when substituting between these analogs in a screening cascade.
- [1] PubChem CID 90060807. XLogP3 = 1.3. And PubChem CID 15392785 for 3-(pyridin-2-yl)propan-1-ol (logP predicted ~0.5–0.7 by ALOGPS). View Source
- [2] PhytoBank entry PHY0171731 for 2-methyl-1-(pyridin-3-yl)propan-2-ol. Predicted logP = 0.97 (ChemAxon). Used for class comparison of 3-pyridyl regioisomer lipophilicity. View Source
